molecular formula C10H19NO4 B558653 5-((tert-Butoxycarbonyl)amino)pentanoic acid CAS No. 27219-07-4

5-((tert-Butoxycarbonyl)amino)pentanoic acid

Cat. No. B558653
CAS RN: 27219-07-4
M. Wt: 217.26 g/mol
InChI Key: GFMRZAMDGJIWRB-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as Boc-5-aminopentanoic acid, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of this compound is C10H19NO4 . Its InChI Code is 1S/C10H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond . This property makes it useful in peptide synthesis.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 217.26 g/mol . It is a solid at room temperature .

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)pentanoic acid has a variety of applications in scientific research. It is used in both in vitro and in vivo studies, as well as for biochemical and physiological studies. In vitro, this compound is used to study the effects of various substances on cell cultures. It is also used to study the mechanism of action and biological activity of various substances. In vivo, this compound is used to study the effects of various substances on living organisms. It is also used to study the biochemical and physiological effects of various substances.

Mechanism of Action

Target of Action

Boc-5-aminopentanoic acid, also known as Boc-NH-C4-acid, Boc-5-Ava-OH, 5-((tert-Butoxycarbonyl)amino)pentanoic acid, or 5-Boc-amino-pentanoic acid, is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Boc-5-aminopentanoic acid are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

Boc-5-aminopentanoic acid is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the Boc-5-aminopentanoic acid to link the E3 ligase recruiting moiety and the protein-targeting moiety of the PROTAC . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

The biochemical pathways affected by Boc-5-aminopentanoic acid are dependent on the specific protein targeted by the PROTAC it is part of . By tagging the target protein for degradation, the PROTAC can disrupt the biochemical pathways that the protein is involved in .

Pharmacokinetics

As part of a protac, these properties would be crucial for determining the bioavailability of the drug .

Result of Action

The result of the action of Boc-5-aminopentanoic acid is the degradation of the target protein . This can have various molecular and cellular effects depending on the function of the protein .

Action Environment

The action of Boc-5-aminopentanoic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other chemicals can potentially affect the stability and efficacy of the PROTAC .

Biological Activity

5-((tert-Butoxycarbonyl)amino)pentanoic acid has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-tumor activity in cell culture and animal models. In addition, this compound has been shown to have neuroprotective effects in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of anandamide in the body, which has a variety of effects, including pain relief and anti-inflammatory effects. In addition, this compound has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of fatty acid amides, such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which has a variety of effects.

Advantages and Limitations for Lab Experiments

5-((tert-Butoxycarbonyl)amino)pentanoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it has a variety of applications in scientific research, including in vitro and in vivo studies. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, which can limit its use in certain experiments. In addition, it has a relatively short shelf life, which can limit its use in long-term experiments.

Future Directions

There are a number of potential future directions for 5-((tert-Butoxycarbonyl)amino)pentanoic acid. One potential direction is to further study its mechanism of action and biological activity. It is also possible to study its effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, it could be used in combination with other compounds to study synergistic effects. Finally, it could be used in combination with other compounds to develop new drugs and therapeutics.

Safety and Hazards

5-((tert-Butoxycarbonyl)amino)pentanoic acid can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMRZAMDGJIWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338000
Record name 5-[(tert-Butoxycarbonyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27219-07-4
Record name 5-[(tert-Butoxycarbonyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Boc-amino)valeric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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